2-p-Bromophenyl acetamidine tosylate
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Overview
Description
2-p-Bromophenyl acetamidine tosylate is a chemical compound with the molecular formula C8H9BrN2.C7H8O3S and a molecular weight of 385.276 . It is also known by its systematic name, benzeneethanimidamide, 4-bromo-, mono (4-methylbenzenesulfonate) . This compound is characterized by the presence of a bromophenyl group and an acetamidine moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-p-Bromophenyl acetamidine tosylate typically involves the reaction of 4-bromobenzylamine with acetamidine hydrochloride in the presence of a base, followed by tosylation using p-toluenesulfonyl chloride . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-p-Bromophenyl acetamidine tosylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted acetamidine derivatives, while oxidation reactions can produce corresponding oximes or nitriles .
Scientific Research Applications
2-p-Bromophenyl acetamidine tosylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-p-Bromophenyl acetamidine tosylate involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group and acetamidine moiety allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)acetamidine: This compound is similar in structure but lacks the tosylate group, which may affect its reactivity and applications.
4-Bromo-N-(2-phenylethyl)benzamide: Another related compound with a bromophenyl group, but with different functional groups attached.
Uniqueness
2-p-Bromophenyl acetamidine tosylate is unique due to the presence of both the bromophenyl group and the tosylate moiety, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in various synthetic and research applications .
Properties
CAS No. |
59104-22-2 |
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Molecular Formula |
C15H17BrN2O3S |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)ethanimidamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H9BrN2.C7H8O3S/c9-7-3-1-6(2-4-7)5-8(10)11;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,5H2,(H3,10,11);2-5H,1H3,(H,8,9,10) |
InChI Key |
KVBHJSYQSARJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1CC(=N)N)Br |
Origin of Product |
United States |
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